1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a piperazine moiety, and multiple protective groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of protective groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Protection of Functional Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect amine functionalities during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes involving piperidine and piperazine derivatives.
Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The protective groups can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Uniqueness
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is unique due to the presence of both piperidine and piperazine rings, along with multiple protective groups
Properties
Molecular Formula |
C24H35N3O6 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H35N3O6/c1-17-13-25(23(31)33-24(2,3)4)10-11-27(17)20-12-19(21(28)29)14-26(15-20)22(30)32-16-18-8-6-5-7-9-18/h5-9,17,19-20H,10-16H2,1-4H3,(H,28,29)/t17-,19?,20?/m0/s1 |
InChI Key |
AEKWCPLOMZLYND-KKXNLOMOSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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